molecular formula C7H11BN2O4 B14110292 [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid

Cat. No.: B14110292
M. Wt: 197.99 g/mol
InChI Key: SEKZSBVAAXWUKQ-UHFFFAOYSA-N
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Description

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid is a boronic acid derivative featuring an imidazole core substituted at the 1-position with a methyl group and at the 2-position with an ethoxycarbonyl moiety.

Properties

Molecular Formula

C7H11BN2O4

Molecular Weight

197.99 g/mol

IUPAC Name

(2-ethoxycarbonyl-3-methylimidazol-4-yl)boronic acid

InChI

InChI=1S/C7H11BN2O4/c1-3-14-7(11)6-9-4-5(8(12)13)10(6)2/h4,12-13H,3H2,1-2H3

InChI Key

SEKZSBVAAXWUKQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N1C)C(=O)OCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid typically involves the reaction of an appropriate imidazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The imidazole ring can undergo substitution reactions, where the ethoxycarbonyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the imidazole ring can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to the active site of an enzyme and block its activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous boronic acids and heterocyclic derivatives. Key categories include:

Imidazole-Based Boronic Acids

  • (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1089669-71-5): Structure: A benzimidazole analog with a butyl group at the 1-position and boronic acid at the 5-position. Key Differences: The benzimidazole scaffold (vs. imidazole) and longer alkyl chain (butyl vs. Applications: Likely explored in drug discovery for kinase or protease inhibition, though specific data are unavailable.
  • 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic Acid (Pinacol Ester) :

    • Structure : Combines imidazole and pyrimidine rings; boronic acid is esterified with pinacol.
    • Key Differences : The pyrimidine ring introduces additional hydrogen-bonding sites, while pinacol esterification enhances stability for Suzuki-Miyaura coupling reactions .
    • Applications : Used in cross-coupling reactions for pharmaceutical intermediates.

Ethoxycarbonyl-Containing Boronic Acids

  • (E/Z)-(4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl)boronic Acid (Compound 6c): Structure: Features a thiazole core with ethoxycarbonyl and boronic acid groups. Key Differences: The thiazole ring (vs. imidazole) and extended conjugated system enhance π-π stacking, critical for activating tumor pyruvate kinase M2 (PKM2). Applications: Demonstrated potent PKM2 activation (80 nM cytotoxicity in cancer cells) .
  • 4-Ethoxycarbonyl-2-nitrophenylboronic Acid :

    • Structure : Benzene ring with ethoxycarbonyl and nitro substituents.
    • Key Differences : The nitro group increases electrophilicity, enhancing reactivity in cross-coupling reactions.
    • Applications : Used in organic synthesis for building blocks .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Application Reference ID
[Target Compound] Imidazole 1-Me, 2-Ethoxycarbonyl, 5-B(OH)₂ ~226.98* Not reported (potential kinase/SERCA modulation)
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid Benzimidazole 1-Bu, 5-B(OH)₂ 226.07 Drug discovery scaffold
Compound 6c Thiazole Ethoxycarbonyl, B(OH)₂, 4-Cl-Ph ~518.35* PKM2 activation (80 nM cytotoxicity)
4-Ethoxycarbonyl-2-nitrophenylboronic acid Benzene 4-Ethoxycarbonyl, 2-NO₂, B(OH)₂ ~239.01* Suzuki-Miyaura coupling reagent
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl Phenoxy-methoxyethyl, B(OH)₂ ~286.13 HDAC inhibition (IC₅₀ ~1 µM)

*Calculated based on molecular formulas.

Biological Activity

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid is a boronic acid derivative with potential biological significance. Boronic acids are known for their ability to interact with various biomolecules, particularly in the context of enzyme inhibition and drug discovery. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C₄H₇BN₂O₂
  • Molecular Weight : 125.92 g/mol
  • CAS Number : 849062-28-8

Boronic acids can act as reversible inhibitors for enzymes that utilize serine or cysteine residues in their active sites. The interaction typically involves the formation of a covalent bond between the boron atom and the hydroxyl group of the amino acid side chain, leading to inhibition of enzymatic activity.

Key Biological Activities

  • Enzyme Inhibition :
    • Boronic acids are known to inhibit proteases and other enzymes involved in metabolic pathways. For instance, they can interfere with serine proteases by binding to their active sites.
  • Antimicrobial Activity :
    • Studies have shown that boronic acids exhibit antimicrobial properties against various bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or function.
  • Anticancer Potential :
    • Some boronic acid derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A recent study investigated the antimicrobial efficacy of various boronic acid derivatives, including [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at micromolar concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acidStaphylococcus aureus10 µM
Escherichia coli15 µM

Anticancer Activity

In vitro studies have shown that [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
HeLa12Caspase activation
MCF-715Cell cycle arrest

Case Studies

A notable case study involved the use of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid in a combinatorial therapy for resistant bacterial infections. The compound was combined with traditional antibiotics, resulting in enhanced efficacy and reduced resistance development.

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